L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine
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Overview
Description
L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine is a peptide composed of nine amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents like HBTU or DIC.
Coupling Reaction: The activated amino acid is coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as serine and valine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT or TCEP.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids.
Scientific Research Applications
L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Seryl-L-leucyl-L-alanyl-L-isoleucyl-L-valyl-L-valylglycyl-L-alanyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in cell culture and medicine.
L-Tyrosyl-L-glutamyl-L-seryl-L-isoleucyl-L-arginyl-L-isoleucylglycyl-L-valyl-L-alanyl-L-prolyl-L-seryl-L-glutamine: A more complex peptide with specific biological activities.
Properties
CAS No. |
799241-45-5 |
---|---|
Molecular Formula |
C39H72N10O11 |
Molecular Weight |
857.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C39H72N10O11/c1-11-22(8)31(49-33(53)24(10)44-35(55)27(16-19(2)3)46-34(54)25(41)18-50)38(58)48-30(21(6)7)37(57)47-29(20(4)5)36(56)42-17-28(51)43-23(9)32(52)45-26(39(59)60)14-12-13-15-40/h19-27,29-31,50H,11-18,40-41H2,1-10H3,(H,42,56)(H,43,51)(H,44,55)(H,45,52)(H,46,54)(H,47,57)(H,48,58)(H,49,53)(H,59,60)/t22-,23-,24-,25-,26-,27-,29-,30-,31-/m0/s1 |
InChI Key |
UODPJJIVHLSECI-LRWCYBRLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CO)N |
Origin of Product |
United States |
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